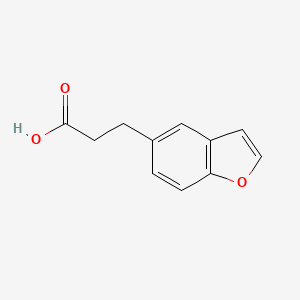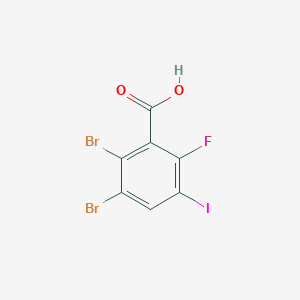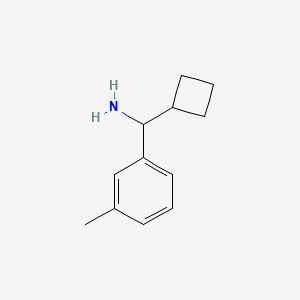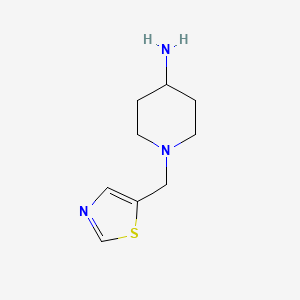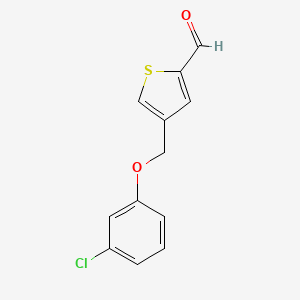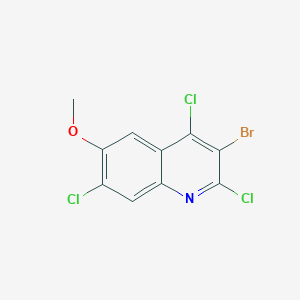
3-Bromo-2,4,7-trichloro-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4,7-trichloro-6-methoxyquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,7-trichloro-6-methoxyquinoline typically involves halogenation reactions. One common method is the bromination of 2,4,7-trichloro-6-methoxyquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available quinoline derivatives. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4,7-trichloro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of methoxy-substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully dehalogenated quinolines.
Coupling: Formation of biaryl derivatives.
Applications De Recherche Scientifique
3-Bromo-2,4,7-trichloro-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive quinoline derivatives.
Material Science: Utilized in the development of organic semiconductors and liquid crystals.
Agrochemicals: Investigated for its potential use as a pesticide or herbicide due to its halogenated structure.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4,7-trichloro-6-methoxyquinoline involves its interaction with biological targets such as enzymes and receptors. The halogen atoms and methoxy group enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site or by disrupting the enzyme’s structure. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-chloro-6-methoxyquinoline
- 2,4,7-Trichloroquinoline
- 6-Methoxyquinoline
Uniqueness
3-Bromo-2,4,7-trichloro-6-methoxyquinoline is unique due to the combination of three chlorine atoms, one bromine atom, and a methoxy group on the quinoline ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H5BrCl3NO |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-bromo-2,4,7-trichloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H5BrCl3NO/c1-16-7-2-4-6(3-5(7)12)15-10(14)8(11)9(4)13/h2-3H,1H3 |
Clé InChI |
JQLAGOAZRYBAAY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=C(C(=N2)Cl)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


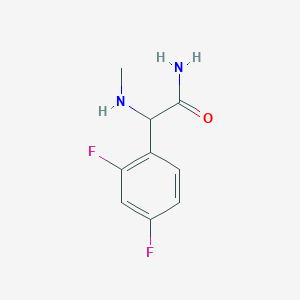
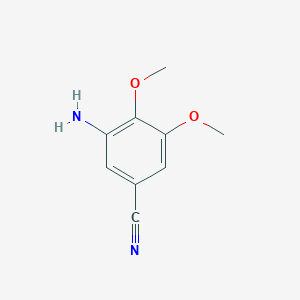

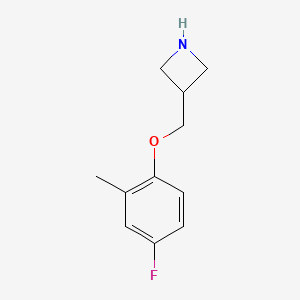
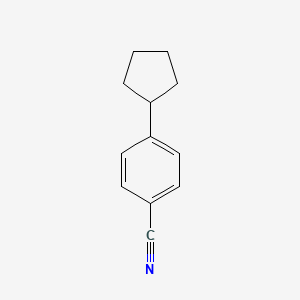
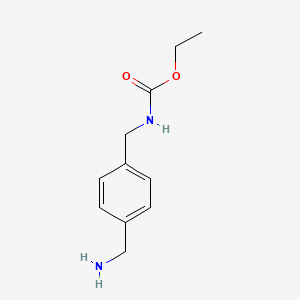
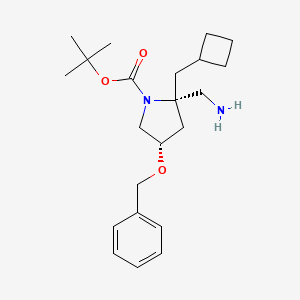

![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12994095.png)
